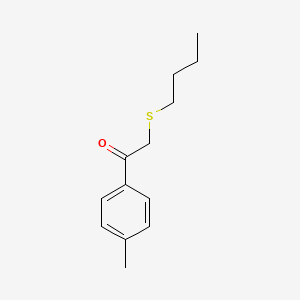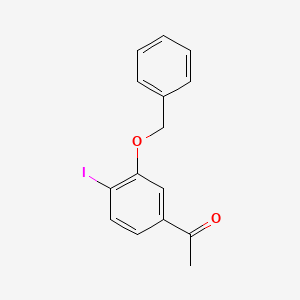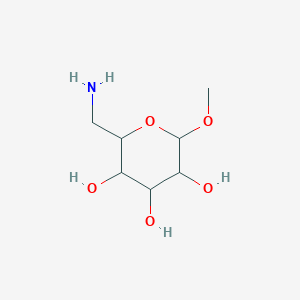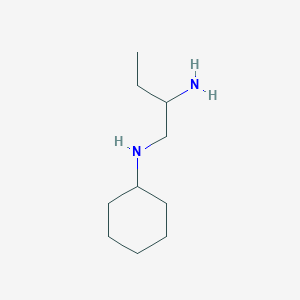
2-(Butylthio)-1-(p-tolyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylthio)-1-(p-tolyl)ethan-1-one is an organic compound characterized by the presence of a butylthio group attached to an ethanone backbone, with a p-tolyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-1-(p-tolyl)ethan-1-one typically involves the reaction of p-tolyl ethanone with butylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Butylthio)-1-(p-tolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
2-(Butylthio)-1-(p-tolyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylthio)-1-(p-tolyl)ethan-1-one involves its interaction with specific molecular targets. The butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The p-tolyl group may also play a role in stabilizing the compound and enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-1-(p-tolyl)ethan-1-one
- 2-(Ethylthio)-1-(p-tolyl)ethan-1-one
- 2-(Propylthio)-1-(p-tolyl)ethan-1-one
Uniqueness
2-(Butylthio)-1-(p-tolyl)ethan-1-one is unique due to the presence of the butylthio group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-butylsulfanyl-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C13H18OS/c1-3-4-9-15-10-13(14)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
VRRHDJWHWCMFQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid](/img/structure/B13642286.png)


![9-(4'-Bromo-[1,1'-biphenyl]-3-yl)-9H-carbazole](/img/structure/B13642310.png)



